Lipophilicity vs. Des-Amino Analog
The target compound exhibits a predicted logP of 2.49 (Fluorochem) . In contrast, the des-amino analog 3-bromo-2-(trifluoromethyl)phenol (CAS 1214352-26-7) has a reported logP in the range 3.17–3.70 . The presence of the amino group lowers the logP by ~0.7–1.2 units, reflecting increased hydrophilicity that can improve aqueous solubility while still maintaining sufficient membrane permeability.
Target logP: 2.49 (predicted)
Comparator: 3.17–3.70
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.49 (predicted) |
| Comparator Or Baseline | 3-Bromo-2-(trifluoromethyl)phenol: logP = 3.17–3.70 |
| Quantified Difference | ΔlogP ≈ –0.7 to –1.2 |
| Conditions | Predicted values from vendor databases (Fluorochem, Molbase/ChemicalBook). |
Why This Matters
A lower logP of ~2.5 places the compound in a more favourable range for oral bioavailability (Lipinski's Rule of Five) while retaining sufficient lipophilicity for target engagement, making it a more balanced intermediate for drug discovery than the higher-logP des-amino comparator.
- [1] Molbase / ChemicalBook. 3-Bromo-2-(trifluoromethyl)phenol (1214352-26-7): LogP = 3.17–3.70. https://qiye.molbase.cn (accessed 2026-04-25). View Source
